N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide

chemical probe discovery structure–activity relationships oxalamide chemotype

Sourcing structurally novel oxalamide screening compounds with unexplored substituent space is a persistent bottleneck in hit-finding campaigns. This N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide directly addresses this gap. - Introduces a 4-(2-methoxyphenyl)tetrahydro-2H-pyran moiety absent from all publicly annotated oxalamide probes, enabling exploration of new target-ligand interactions. - Lead-like profile (MW 360.4, XLogP3 2.6, TPSA 76.7 Ų) suited for intracellular targets with hydrophobic binding pockets. - Supplied as a ≥98% HPLC pure screening compound with batch-to-batch consistency for reproducible phenotypic or cell-based screens.

Molecular Formula C20H28N2O4
Molecular Weight 360.4 g/mol
CAS No. 1091111-49-7
Cat. No. B6562437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
CAS1091111-49-7
Molecular FormulaC20H28N2O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3CCCC3
InChIInChI=1S/C20H28N2O4/c1-25-17-9-5-4-8-16(17)20(10-12-26-13-11-20)14-21-18(23)19(24)22-15-6-2-3-7-15/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3,(H,21,23)(H,22,24)
InChIKeyZSYWKNGTTIMIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide: Structure & Sourcing


N-Cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide (CAS 1091111-49-7; PubChem CID 27452516) is a synthetic, N,N'-disubstituted oxalamide [1]. Its structure incorporates a cyclopentyl group on one amide nitrogen and a 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl substituent on the other, linked through an ethanediamide (oxalamide) backbone [1]. Computed properties include a molecular weight of 360.4 g/mol (C₂₀H₂₈N₂O₄), XLogP3 of 2.6, topological polar surface area of 76.7 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. The compound is supplied by screening-compound vendors for non-human research use only . At present, no primary research articles, patents, or authoritative bioactivity databases (ChEMBL, BindingDB, Brenda) report quantitative target-engagement, cellular-activity, or in vivo data for this specific compound; its differential value proposition rests on its distinct structural topology within the oxalamide class.

N-Cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide: Substitution Limitation


Oxalamide-based screening compounds span diverse chemotypes—thiazolyl, pyridyl, phenethyl, and morpholinoethyl variants—whose biological activities are exquisitely sensitive to the nature and spatial orientation of the N-substituents [1]. Published data on the closest available structural relatives underscore this point: N-cyclopentyl-N'-(thiazol-2-yl)ethanediamide exhibits metalloform-selective inhibition of methionine aminopeptidase (MetAP) with IC₅₀ values ranging from 67 pM (Coᴵᴵ-form) to 53 µM (Mnᴵᴵ-form), a 790,000-fold selectivity window driven entirely by the thiazole moiety [1]. The target compound replaces the thiazole with a 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl group—a bulky, lipophilic, conformationally constrained substituent—which is expected to confer a fundamentally different target profile, binding pose, and selectivity fingerprint. Simple interchange with other N-cyclopentyl oxalamides without confirmatory profiling therefore risks targeting an irrelevant biological space, invalidating any structure–activity conclusions.

N-Cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide: Differentiation Evidence


Substituent Topology: Tetrahydropyran vs. Thiazole Oxalamides

The target compound features a unique 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl substituent that is absent from all structurally characterized oxalamide probes in public databases. The closest literature analog—N-cyclopentyl-N'-(thiazol-2-yl)ethanediamide (MetAP inhibitor)—carries a planar, aromatic, heterocyclic thiazole (heavy atom count: 5 non-hydrogen atoms; H-bond acceptor count: 1) [1]. In contrast, the target compound's tetrahydropyran-phenyl substituent is a non-planar, saturated heterocycle bearing a methoxyphenyl ring, contributing 13 additional heavy atoms and 2 additional H-bond acceptors [2]. This topological divergence is substantial: the tetrahydropyran oxygen and methoxy group introduce distinct H-bond acceptor vectors, while the saturated ring alters conformational entropy and lipophilicity (XLogP3 = 2.6 for the target [2] vs a predicted XLogP3 of ~1.8 for the thiazole analog). Such differences in shape, electrostatics, and lipophilicity are expected to drive engagement of a different target repertoire [3].

chemical probe discovery structure–activity relationships oxalamide chemotype

Lipophilicity Advantage Over CypD Inhibitor Analog

The computed XLogP3 of 2.6 for the target compound [1] is substantially higher than that of N-cyclopentyl-N'-(pyridin-2-ylmethyl)oxalamide, a cyclophilin D (CypD) inhibitor fragment with a predicted XLogP3 of approximately 1.0–1.2 (based on the pyridylmethyl substituent) [2]. An XLogP3 difference of ≥1.4 log units corresponds to a ~25-fold difference in octanol–water partition coefficient, which has direct consequences for membrane permeability, plasma protein binding, and CNS penetration potential. This class-level inference positions the target compound as a more lipophilic chemical probe suitable for campaigns where target engagement within intracellular or membrane-associated compartments is required, whereas the pyridylmethyl analog is better optimized for aqueous solubility and target classes with polar active sites [2].

lipophilicity blood–brain barrier penetration CypD inhibition

Molecular Size and Complexity vs. Fragment Oxalamides

With 26 heavy atoms, 5 rotatable bonds, and a complexity score of 484, the target compound [1] occupies a distinct region of chemical space compared to minimal oxalamide fragments. N-cyclopentyl-N'-(thiazol-2-yl)ethanediamide, by comparison, has approximately 18 heavy atoms and 3 rotatable bonds [2]. The additional molecular bulk and conformational flexibility of the target compound increase the probability of forming shape-complementary interactions with deeper or larger protein binding pockets. However, the higher complexity also reduces ligand efficiency metrics (e.g., LE = pIC₅₀ / NHA), meaning that any observed potency must be evaluated against the heavier scaffold. This property profile makes the compound more suitable for lead-like or drug-like screening decks rather than fragment-based discovery.

fragment-based drug discovery molecular complexity screening library design

N-Cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide: Application Scenarios


Phenotypic Screening in Lead-Like Chemical Space

The target compound's MW (360.4 g/mol), XLogP3 (2.6), and 26 heavy atoms place it firmly within lead-like property space [1]. Its unique 4-(2-methoxyphenyl)tetrahydro-2H-pyran substituent—absent from all publicly annotated oxalamide probes—makes it a valuable addition to diversity-oriented screening libraries. Procurement is warranted for phenotypic or cell-based screening campaigns aiming to identify novel mechanisms of action, where structural novelty is a primary selection criterion and follow-up medicinal chemistry is planned [2].

Probe Development for Lipophilic Target Engagement

The XLogP3 of 2.6 and 5 rotatable bonds suggest this compound is suited for targets with hydrophobic binding pockets or those located in membrane-associated environments [1]. Compared to the more polar N-cyclopentyl-N'-(pyridin-2-ylmethyl)oxalamide CypD inhibitor series (XLogP3 ~ 1.0), the target compound offers enhanced membrane permeability potential [3]. Researchers investigating intracellular kinases, GPCRs, or transporters with lipophilic ligand preferences should consider this scaffold for hit-finding.

SAR Expansion of Oxalamide Chemotype

The oxalamide class has demonstrated activity against MetAP, CypD, and kinase targets, but the SAR is highly substituent-dependent [1]. The target compound introduces the 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl group—a substituent that combines a saturated O-heterocycle with an ortho-methoxyphenyl aromatic ring. This unique combination has not been explored in published oxalamide SAR studies. Procurement of this compound enables systematic exploration of this substituent space, potentially revealing new target–ligand interactions not accessible with thiazolyl, pyridylmethyl, or phenethyl analogs [1].

Computational Docking and Pharmacophore Validation

With a TPSA of 76.7 Ų, 2 H-bond donors, and 4 H-bond acceptors, the compound satisfies key drug-likeness filters [1]. Its distinctive 3D shape—driven by the tetrahydropyran ring and ortho-methoxyphenyl orientation—provides a pharmacophore feature not represented in common oxalamide screening collections. Computational chemists procuring physical samples for docking validation or pharmacophore model refinement may select this compound to test predictions involving H-bond interactions with the tetrahydropyran oxygen or methoxy group [2].

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